REACTION_CXSMILES
|
I.C[O:3][C:4]1[CH:9]=[C:8]([CH3:10])[CH:7]=[C:6]([O:11]C)[CH:5]=1>>[CH3:10][C:8]1[CH:7]=[C:6]([OH:11])[CH:5]=[C:4]([CH:9]=1)[OH:3]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
I
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=CC(=CC(=C1)C)OC
|
Type
|
CUSTOM
|
Details
|
stirred at 115° to 125° C. for 3 hours under nitrogen atmosphere
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
EXTRACTION
|
Details
|
the product was extracted with methylene chloride
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=C(C=C(O)C1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 30 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |